5-Chlorodescyano Citalopram Oxalate

Pharmaceutical Analysis Reference Standards Regulatory Compliance

Quantifying Citalopram EP Impurity E at the NMT 0.15% specification limit requires an analytically validated reference standard. This oxalate salt is the official EP and USP reference standard, essential for demonstrating method specificity and linearity in ANDA submissions. - Pharmacopoeia-mandated identity: distinct from free base (CAS 64169-45-5) and HBr salt (CAS 1332724-08-9) in chromatographic retention. - Resolves from parent citalopram and impurities B, C, D, F in stability-indicating HPLC methods. - Supplied with comprehensive characterization data for immediate use in method validation and QC release testing.

Molecular Formula C19H21ClFNO.xC2H2O4
Molecular Weight 333.83
CAS No. 64169-46-6
Cat. No. B602183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorodescyano Citalopram Oxalate
CAS64169-46-6
Synonyms5-Chloro-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine Ethanedioate;  3-[(1RS)-5-Chloro-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl- 1-isobenzofuranpropanamine Oxalate
Molecular FormulaC19H21ClFNO.xC2H2O4
Molecular Weight333.83
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
InChIInChI=1S/C19H21ClFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorodescyano Citalopram Oxalate Reference Standard


5-Chlorodescyano Citalopram Oxalate (CAS 64169-46-6) is a chlorinated descyano analog of the selective serotonin reuptake inhibitor (SSRI) citalopram. It is officially designated as Citalopram EP Impurity E (Oxalate Salt) and USP Citalopram Related Compound G, occurring as a process-related impurity in citalopram synthesis [1]. This compound is supplied as a highly characterized pharmaceutical reference standard intended for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications (ANDA) and commercial citalopram production [2].

Why Generic Impurity Substitutes Fail


Substituting this specific oxalate salt with a different citalopram-related compound or salt form is not analytically valid due to fundamental differences in molecular identity, chromatographic behavior, and regulatory recognition. The oxalate salt form (CAS 64169-46-6) differs from the free base (CAS 64169-45-5) and hydrobromide salt (CAS 1332724-08-9) in molecular weight, solubility, and retention characteristics [1]. Furthermore, the 5-chloro descyano modification distinguishes it from other EP impurities such as Impurity B (3-hydroxy analog) or Impurity F (bromo analog), each of which exhibits distinct retention times and detection responses [2]. The compound's explicit inclusion in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for citalopram hydrobromide mandates its use as the definitive reference standard for regulatory compliance; no alternative compound fulfills this specific pharmacopoeial requirement .

Differentiation from Structural Analogs


Pharmacopoeial Identity: EP Impurity E / USP Related Compound G

5-Chlorodescyano Citalopram Oxalate is explicitly codified in the European Pharmacopoeia as 'Citalopram EP Impurity E (Oxalate Salt)' and in the United States Pharmacopeia as 'Citalopram Related Compound G.' In contrast, other structural analogs such as the 5-bromo analog (USP Related Compound H) or the 3-hydroxy analog (USP Related Compound B) are assigned distinct pharmacopoeial designations, each with separate monograph specifications and acceptance criteria [1].

Pharmaceutical Analysis Reference Standards Regulatory Compliance

SERT Inhibition Potency Among Citalopram Analogs

In a direct head-to-head comparison using COS-7 cells expressing wild-type human serotonin transporter (hSERT), the 5-chloro descyano analog (chlorocitalopram) exhibited an IC50 of 49 nM for inhibition of [3H]5-HT uptake, representing an intermediate potency relative to parent citalopram (IC50 = 59 nM) and the unsubstituted descyano analog (descyanocitalopram, IC50 = 154 nM) [1]. The 5-bromo analog (bromocitalopram) showed a markedly higher IC50 of 121 nM under identical assay conditions [1].

Pharmacology Structure-Activity Relationship Serotonin Transporter

Molecular Weight: Oxalate Salt vs. Free Base

5-Chlorodescyano Citalopram Oxalate (CAS 64169-46-6) has a molecular weight of 423.86 g/mol (C21H23ClFNO5), which differs substantially from the free base form (CAS 64169-45-5, MW 333.83 g/mol) and the hydrobromide salt form (CAS 1332724-08-9, MW 414.74 g/mol) [1][2]. This 90 g/mol mass difference relative to the free base arises from the oxalic acid counterion and directly impacts gravimetric preparation of standard solutions and detector response in mass spectrometry-based methods .

Analytical Chemistry Reference Material Characterization Salt Form Selection

Applications for 5-Chlorodescyano Citalopram Oxalate


ANDA Method Validation

This compound serves as the definitive reference standard for quantifying Citalopram EP Impurity E in drug substance and drug product according to EP and USP monographs. Its use is mandatory for demonstrating method specificity, accuracy, and linearity during analytical method validation supporting Abbreviated New Drug Applications (ANDAs) for generic citalopram formulations [1].

Citalopram API Release Testing

As a process-related impurity arising from the descyano chlorination pathway during citalopram synthesis, 5-Chlorodescyano Citalopram Oxalate is employed as a system suitability standard and impurity marker in routine QC release testing to ensure batch-to-batch consistency and compliance with the NMT 0.15% specification limit [1].

Stability-Indicating Method Development

Although primarily a process impurity, this compound is included in stability-indicating HPLC methods to verify resolution from the citalopram parent peak and from other specified impurities. Its distinct chromatographic retention time relative to citalopram and other EP impurities (B, C, D, F) enables robust peak identification and quantification in stress testing studies [2].

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